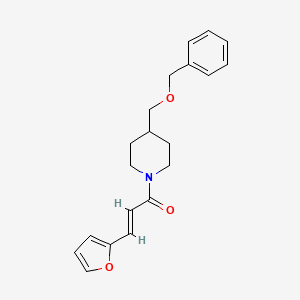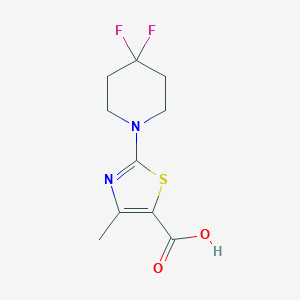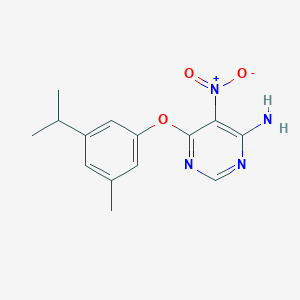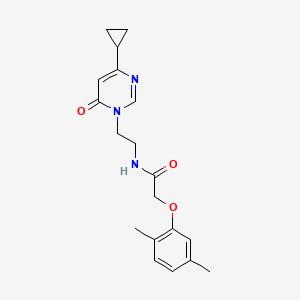![molecular formula C27H27NO6S B2937919 3-(4-Ethoxyphenyl)sulfonyl-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one CAS No. 866845-86-5](/img/structure/B2937919.png)
3-(4-Ethoxyphenyl)sulfonyl-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Ethoxyphenyl)sulfonyl-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one is a useful research compound. Its molecular formula is C27H27NO6S and its molecular weight is 493.57. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Ethoxyphenyl)sulfonyl-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Ethoxyphenyl)sulfonyl-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Routes : A study by Mizuno et al. (2006) discussed the synthesis of metabolites related to ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603), highlighting efficient syntheses involving the use of methanesulfonyl as a protective group for phenolic hydroxy in Friedel–Crafts reactions, leading to high yields of novel compounds (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006).
- Green Synthesis : Alavi et al. (2017) explored green synthesis methods for novel quinoxaline sulfonamides, demonstrating efficient, catalyst-free conditions in ethanol. This approach emphasized environmentally friendly practices in chemical synthesis (Alavi, Mosslemin, Mohebat, & Massah, 2017).
Biological Applications and Potential
- Antibacterial Activity : The research by Alavi et al. (2017) further evaluated the synthesized quinoxaline sulfonamides for their antibacterial properties against Staphylococcus spp. and Escherichia coli, indicating potential applications in combating bacterial infections (Alavi, Mosslemin, Mohebat, & Massah, 2017).
- Antioxidant Properties : Hassan, Abdel‐kariem, and Ali (2017) synthesized novel oxadiazaphosphepinoquinolinones with significant antioxidant activities, suggesting their utility in oxidative stress-related diseases (Hassan, Abdel‐kariem, & Ali, 2017).
Structural and Quantum Chemical Studies
- Crystal Structure Analysis : Moreira et al. (2019) provided a comprehensive structural description of a new sulfonamide-dihydroquinolinone through experimental and theoretical approaches, highlighting the potential for creating hybrid compounds with enhanced biological activities (Moreira, Custódio, Vaz, d’Oliveira, Noda Pérez, & Napolitano, 2019).
Theoretical and Computational Insights
- Corrosion Inhibition : Zarrouk et al. (2014) performed DFT-based quantum chemical calculations on quinoxaline compounds, elucidating their potential as corrosion inhibitors for copper in nitric acid media. This study demonstrated the relevance of molecular structure to inhibition efficiency, providing insights into material preservation (Zarrouk, Hammouti, Dafali, Bouachrine, Zarrok, Boukhris, & Salem Al-Deyab, 2014).
properties
IUPAC Name |
3-(4-ethoxyphenyl)sulfonyl-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO6S/c1-5-34-20-10-12-21(13-11-20)35(30,31)26-17-28(16-19-9-7-6-8-18(19)2)23-15-25(33-4)24(32-3)14-22(23)27(26)29/h6-15,17H,5,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONBTKBFFPRCQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxyphenyl)sulfonyl-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 2-chlorobenzenecarboxylate](/img/structure/B2937837.png)
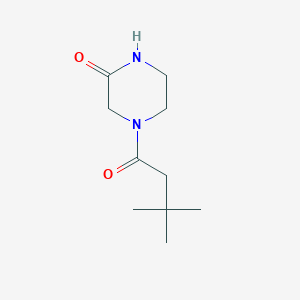

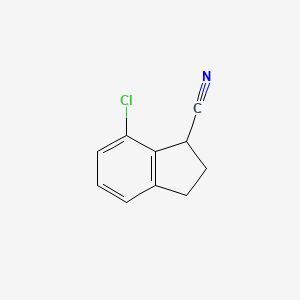
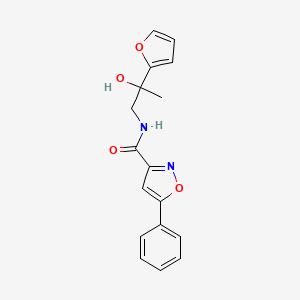

![3-(Dimethylamino)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2937849.png)
![2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2937851.png)
